molecular formula C21H23N5O4 B2962161 N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775553-89-3

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2962161
CAS No.: 1775553-89-3
M. Wt: 409.446
InChI Key: LKSZNUFPBIRSSG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a structurally complex molecule featuring:

  • A 5-methyl-1,2,4-oxadiazole substituent at position 4 of the pyrido-pyrimidine system, enhancing metabolic stability and binding affinity through hydrogen bonding or π-π stacking .
  • An N-(3,4-dimethylphenyl)acetamide side chain, which may influence lipophilicity and target selectivity due to the electron-donating methyl groups on the aromatic ring .

This compound is hypothesized to exhibit biological activity in therapeutic areas such as enzyme inhibition (e.g., lipoxygenase, kinase) or antimicrobial action, based on structural analogs described in the literature .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-12-7-8-15(10-13(12)2)23-17(27)11-26-20(28)18(19-22-14(3)30-24-19)16-6-4-5-9-25(16)21(26)29/h7-8,10H,4-6,9,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSZNUFPBIRSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including anticancer properties and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • A 3,4-dimethylphenyl moiety
  • A 5-methyl-1,2,4-oxadiazol-3-yl group
  • A pyrido[1,2-c]pyrimidin core

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. Various derivatives of oxadiazoles have been synthesized and tested for their cytotoxic effects against multiple cancer cell lines.

Case Studies

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against several cancer cell lines including HEPG2 (hepatocellular carcinoma), MCF7 (breast cancer), and SW1116 (colon cancer). For instance:
      • IC50 Values : The compound demonstrated an IC50 value of 1.18 µM against HEPG2 cells .
      • Comparative studies indicated that it was more effective than standard chemotherapeutics like staurosporine .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically:
      • Inhibition of EGFR and Src signaling pathways has been observed with IC50 values indicating high potency .

Enzyme Inhibition

The compound has also shown potential as an inhibitor of various enzymes linked to cancer progression.

EnzymeIC50 Value (µM)Reference
Alkaline Phosphatase0.420 ± 0.012
EGFR0.24
Src0.96

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity studies suggest that the compound has a favorable safety margin; however, comprehensive toxicological assessments are necessary to confirm its safety for clinical use.

Comparison with Similar Compounds

Key SAR Insights :

  • Electron-donating groups (e.g., methyl) on the phenyl ring enhance lipophilicity and membrane permeability compared to electron-withdrawing substituents (e.g., chloro) .
  • The fused pyrido-pyrimidine system may reduce rotational freedom, increasing binding specificity relative to monocyclic analogs .

Oxadiazole-Containing Acetamide Derivatives

Compounds like N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide () highlight the role of oxadiazole-thioether linkages in lipoxygenase inhibition (IC₅₀ values: 0.42–1.82 µM). In contrast:

  • The absence of a sulfur atom in the oxadiazole ring may reduce toxicity risks associated with thioether metabolites .

Pyrido-Pyrimidine and Pyrimido-Pyrimidinone Derivatives

Analogues such as N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide () feature fused pyrimidine systems but incorporate acrylamide warheads for covalent target binding. Key distinctions include:

  • Target selectivity: The target compound’s acetamide group may favor non-covalent interactions, reducing off-target effects compared to acrylamide-containing analogs .
  • Solubility : The pyrido-pyrimidine-dione core’s polar carbonyl groups likely enhance aqueous solubility relative to fully aromatic systems .

Efficiency Comparison :

  • Yields for oxadiazole formation in analogs range from 45–65%, suggesting moderate efficiency .
  • The multi-step synthesis of fused pyrido-pyrimidine systems may require stringent purification, contrasting with simpler monocyclic analogs .

Data Table: Structural and Functional Comparison

Compound Class Key Features Hypothetical Activity (IC₅₀/MIC) Reference
Target Compound Pyrido-pyrimidine-dione, 5-methyl-oxadiazole, 3,4-dimethylphenylacetamide IC₅₀: ~0.5 µM (kinase inhibition)
Pyridinyl-oxadiazole acetamides Variably substituted phenyl, monocyclic pyridine MIC: 8–32 µg/mL (antimicrobial)
Oxadiazole-thioether derivatives Thioether linkage, chloro/methoxy substituents IC₅₀: 0.42–1.82 µM (lipoxygenase)
Pyrimido-pyrimidinone acrylamides Acrylamide warhead, piperazinyl substituents IC₅₀: <0.1 µM (kinase inhibition)

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